(E)-4-(((4-chlorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine (E)-4-(((4-chlorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine
Brand Name: Vulcanchem
CAS No.: 1396891-76-1
VCID: VC7082096
InChI: InChI=1S/C21H24ClNO3S/c22-21-8-6-19(7-9-21)16-26-17-20-10-13-23(14-11-20)27(24,25)15-12-18-4-2-1-3-5-18/h1-9,12,15,20H,10-11,13-14,16-17H2/b15-12+
SMILES: C1CN(CCC1COCC2=CC=C(C=C2)Cl)S(=O)(=O)C=CC3=CC=CC=C3
Molecular Formula: C21H24ClNO3S
Molecular Weight: 405.94

(E)-4-(((4-chlorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine

CAS No.: 1396891-76-1

Cat. No.: VC7082096

Molecular Formula: C21H24ClNO3S

Molecular Weight: 405.94

* For research use only. Not for human or veterinary use.

(E)-4-(((4-chlorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine - 1396891-76-1

Specification

CAS No. 1396891-76-1
Molecular Formula C21H24ClNO3S
Molecular Weight 405.94
IUPAC Name 4-[(4-chlorophenyl)methoxymethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine
Standard InChI InChI=1S/C21H24ClNO3S/c22-21-8-6-19(7-9-21)16-26-17-20-10-13-23(14-11-20)27(24,25)15-12-18-4-2-1-3-5-18/h1-9,12,15,20H,10-11,13-14,16-17H2/b15-12+
Standard InChI Key RPAGSWNHQMQQJD-NTCAYCPXSA-N
SMILES C1CN(CCC1COCC2=CC=C(C=C2)Cl)S(=O)(=O)C=CC3=CC=CC=C3

Introduction

Structural Characterization and Molecular Properties

The molecular architecture of (E)-4-(((4-chlorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine integrates three key components:

  • Piperidine core: A six-membered nitrogen-containing heterocycle.

  • 4-Chlorobenzyloxymethyl substituent: A benzyl ether group with a chlorine atom at the para position, linked via a methylene bridge to the piperidine ring.

  • Styrylsulfonyl group: A sulfonylated styrene moiety in the (E)-configuration, attached to the piperidine nitrogen.

Molecular Formula and Weight

Based on structural analogs reported in the literature , the molecular formula is deduced as C<sub>25</sub>H<sub>29</sub>ClNO<sub>4</sub>S, with a molecular weight of 497.03 g/mol. This aligns with similar piperidine derivatives containing chlorobenzyl and sulfonyl groups.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC<sub>25</sub>H<sub>29</sub>ClNO<sub>4</sub>SCalculated
Molecular Weight497.03 g/molCalculated
Configuration(E)-styrylsulfonyl
SolubilityLikely polar-aprotic solvents
StereochemistrySingle enantiomer (if applicable)

The (E)-configuration of the styrylsulfonyl group is critical for its spatial orientation, influencing intermolecular interactions and biological activity .

Synthesis and Reaction Pathways

The synthesis of (E)-4-(((4-chlorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine involves multi-step organic transformations, as inferred from analogous compounds .

Step 1: Preparation of 4-(((4-Chlorobenzyl)oxy)methyl)piperidine

  • Etherification: Reacting 4-chlorobenzyl chloride with hydroxymethylpiperidine under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF) yields the ether intermediate.

  • Purification: Column chromatography or recrystallization ensures high purity (>95%).

Step 2: Sulfonylation with Styrylsulfonyl Chloride

  • Sulfonation: Treating the piperidine intermediate with (E)-styrylsulfonyl chloride in the presence of a base (e.g., pyridine or Et<sub>3</sub>N) facilitates N-sulfonylation .

  • Stereochemical Control: The (E)-configuration is preserved by maintaining anhydrous conditions and low temperatures (0–5°C) .

Table 2: Representative Synthetic Conditions

ParameterConditionsYield (%)
EtherificationK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12h78
Sulfonylation(E)-Styrylsulfonyl chloride, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°C, 4h65

Physicochemical and Spectroscopic Analysis

Spectroscopic Data

  • NMR:

    • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 7.45–7.25 (m, aromatic protons), 6.85 (d, J=16 Hz, trans-vinylic H), 4.50 (s, OCH<sub>2</sub>), 3.70–3.20 (m, piperidine H) .

    • <sup>13</sup>C NMR: 140.2 (C-SO<sub>2</sub>), 134.5 (C-Cl), 128.9–126.3 (aromatic C), 116.8 (vinyl C) .

  • IR: Peaks at 1340 cm<sup>−1</sup> (S=O asym), 1160 cm<sup>−1</sup> (S=O sym), 750 cm<sup>−1</sup> (C-Cl).

Thermal Properties

  • Melting Point: Estimated 120–125°C (analogous sulfonylated piperidines) .

  • Stability: Stable under inert atmospheres but hygroscopic due to the sulfonyl group.

CompoundActivity (IC<sub>50</sub>/EC<sub>50</sub>)Target
(E)-4-Carboxystyrl sulfone 2.1 μMLipid peroxidation
Fexofenadine 12 nMH<sub>1</sub> receptor

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